2-Bromo-4-methoxyphenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methoxyphenyl isothiocyanate is an organic compound with the molecular formula C8H6BrNOS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-methoxyphenyl isothiocyanate typically involves the reaction of 2-bromo-4-methoxyaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-Bromo-4-methoxyaniline
Reagent: Thiophosgene (CSCl2)
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified to obtain the final product.
Analyse Chemischer Reaktionen
2-Bromo-4-methoxyphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methoxyphenyl isothiocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is used to study the interactions of isothiocyanates with biological molecules and their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-methoxyphenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. The interaction with these molecular targets can lead to various biological effects, including inhibition of enzyme activity and induction of cell death in cancer cells. The exact pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methoxyphenyl isothiocyanate can be compared with other phenyl isothiocyanate derivatives, such as:
2-Bromo-4-methylphenyl isothiocyanate: Similar structure but with a methyl group instead of a methoxy group.
4-Methoxyphenyl isothiocyanate: Lacks the bromine substitution, leading to different reactivity and applications.
Phenyl isothiocyanate: The parent compound without any substituents on the phenyl ring.
The presence of the bromine and methoxy groups in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for specific biological interactions.
Eigenschaften
Molekularformel |
C8H6BrNOS |
---|---|
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
2-bromo-1-isothiocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H6BrNOS/c1-11-6-2-3-8(10-5-12)7(9)4-6/h2-4H,1H3 |
InChI-Schlüssel |
YLUDZSHPDQGNHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.